4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Overview
Description
The compound of interest, 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid, is a derivative of nitrobenzoic acid with an aminoethanol substituent. This structure places it within a class of compounds that are often explored for their potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and amino groups in the molecule suggests that it could participate in a range of chemical reactions and potentially form interesting molecular architectures due to its ability to engage in hydrogen bonding.
Synthesis Analysis
The synthesis of related compounds, such as 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids, has been described in the literature. These compounds are synthesized for use in liquid-phase peptide synthesis and can be coupled to polyethylene glycol derivatives to obtain a benzoyl-polyethylene glycol support . The synthesis involves the reaction of Boc-amino acid cesium salts with 4-(bromomethyl)-3-nitrobenzoyl-polyethylene glycol, yielding better coupling efficiency and simpler purification compared to other methods .
Molecular Structure Analysis
The molecular structure of 4-aminobenzoic acid derivatives has been extensively studied. For instance, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for influenza virus neuraminidase, forms hydrogen-bonded dimers in its crystal structure . The dihedral angles between the substituent groups and the phenyl moiety are crucial for the molecular conformation, which in turn affects the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
Aminobenzoic acids, including 4-aminobenzoic acid, can undergo various chemical transformations. For example, reactions with α,β-acetylenic γ-hydroxy nitriles lead to the formation of functionalized amino acids and esters of cyanomethylhydroxyalkyl ketones . These reactions demonstrate the versatility of aminobenzoic acids in organic synthesis, potentially applicable to the synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzoic acid derivatives are influenced by their molecular structure. The presence of nitro and amino groups can lead to strong intermolecular interactions, such as hydrogen bonding, which can significantly affect the compound's solubility, melting point, and crystallization behavior . Additionally, the ability to form cocrystals with other aromatic compounds can alter the material's properties, making it suitable for various applications .
Scientific Research Applications
Solubility and Partition Coefficients
- Research has been conducted on the solubilities and partition coefficients of various benzoic acid derivatives, including 3-nitrobenzoic acid, in solvents like 2-methoxyethanol. Such studies are crucial for understanding the solubility behavior of these compounds in different environments (Hart et al., 2015).
Educational Applications in Chemistry
- The synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a related compound, has been used as an educational experiment in introductory organic chemistry courses. It demonstrates basic concepts in Fischer esterification reactions (Kam, Levonis, & Schweiker, 2020).
Nonlinear Optical Properties
- New chromophores containing variants of 4-(N-(ethyl 4″-nitrobenzoate)-N-ethyl amino) have been synthesized to study their optical properties, including fluorescence and two-photon absorption. This highlights the potential of such compounds in optical applications (Yan, 2003).
Anticonvulsant Activities
- The anticonvulsant activities of metal complexes involving 3-nitro-4-hydroxybenzoic acid have been investigated, suggesting potential therapeutic applications for these compounds (D'angelo et al., 2008).
High-Performance Liquid Chromatography
- 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid could potentially be used in high-performance liquid chromatography (HPLC) as a derivative for the sensitive detection of amino acids, given the application of similar compounds in HPLC analyses (Watanabe & Imai, 1981).
Co-Crystal and Organic Salt Formation
- Studies involving multi-component crystals of benzoic acids, including 3-nitrobenzoic acid, explore the boundary between co-crystal and organic salt formation, which is significant in pharmaceutical and material sciences (Seaton, Munshi, Williams, & Scowen, 2013).
Safety And Hazards
Future Directions
While specific future directions for “4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid” are not available, it’s worth noting that similar compounds are being studied for their potential applications in various fields. For instance, non-isocyanate polyureas, which are environmentally friendly and sustainable, are being explored for their potential to replace traditional polyureas .
properties
IUPAC Name |
4-(2-hydroxyethylamino)-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-4-3-10-7-2-1-6(9(13)14)5-8(7)11(15)16/h1-2,5,10,12H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTQQHYYZBCHED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387765 | |
Record name | 4-[(2-hydroxyethyl)amino]-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid | |
CAS RN |
59320-14-8 | |
Record name | 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59320-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-hydroxyethyl)amino]-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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